molecular formula C8H14Cl2N2O B3246891 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride CAS No. 1803600-24-9

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride

Cat. No.: B3246891
CAS No.: 1803600-24-9
M. Wt: 225.11 g/mol
InChI Key: QSRDSPZSRCLBJP-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and contains both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amino and hydroxyl group precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with an appropriate alcohol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridinecarboxaldehyde, while reduction of the amino group may produce secondary amines.

Scientific Research Applications

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.

    2-Amino-3-(pyridin-4-yl)propan-1-ol: Similar structure but with the amino group attached at a different position.

Uniqueness

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-8(6-11)4-7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRDSPZSRCLBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-24-9
Record name 2-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
Reactant of Route 2
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
Reactant of Route 3
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
Reactant of Route 4
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
Reactant of Route 5
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
Reactant of Route 6
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride

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